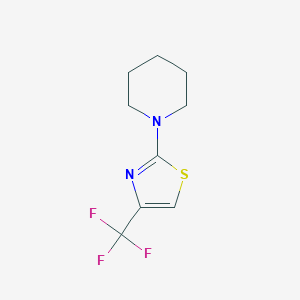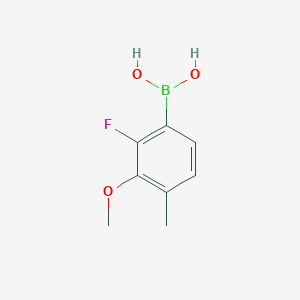
2-Chloro-5-cyclohexylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-cyclohexylaniline: is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a chlorine atom at the second position and a cyclohexyl group at the fifth position, along with an amino group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclohexylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chloroaniline with cyclohexyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloroaniline and cyclohexyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 2-chloro-5-nitroaniline in the presence of a suitable catalyst like palladium on carbon (Pd/C). The hydrogenation process reduces the nitro group to an amino group, yielding this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-cyclohexylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclohexyl-substituted aniline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) can be used in polar solvents like ethanol or methanol.
Major Products:
Oxidation: Formation of 2-chloro-5-nitroaniline or 2-chloro-5-nitrosobenzene.
Reduction: Formation of 2-chloro-5-cyclohexylamine.
Substitution: Formation of 2-hydroxy-5-cyclohexylaniline or 2-methoxy-5-cyclohexylaniline.
Applications De Recherche Scientifique
2-Chloro-5-cyclohexylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and dyes.
Biological Studies: It may be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with specific biological activities.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-cyclohexylaniline depends on its specific application
Binding to Enzymes: The amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.
Interaction with Receptors: The aromatic ring and substituents can interact with receptor sites, modulating their function.
Pathways Involved: The compound may influence signaling pathways by altering the activity of key enzymes or receptors involved in cellular processes.
Comparaison Avec Des Composés Similaires
2-Chloroaniline: Lacks the cyclohexyl group, making it less bulky and potentially less selective in certain reactions.
5-Chloro-2-cyclohexylaniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Chloro-5-nitroaniline: Contains a nitro group instead of an amino group, resulting in different chemical properties and reactivity.
Uniqueness: 2-Chloro-5-cyclohexylaniline is unique due to the presence of both a chlorine atom and a cyclohexyl group on the aromatic ring. This combination imparts specific steric and electronic effects, influencing its reactivity and interactions with other molecules. The cyclohexyl group provides bulkiness, which can enhance selectivity in certain reactions and interactions.
Propriétés
IUPAC Name |
2-chloro-5-cyclohexylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLTZIGWSIPXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![3-[(2-FURYLMETHYLENE)AMINO]-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE](/img/structure/B7590560.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)



![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)



![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)
